molecular formula C16H11F3N4S B2597751 5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439109-43-0

5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2597751
CAS RN: 439109-43-0
M. Wt: 348.35
InChI Key: WIUITDRRMMWTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C16H11F3N4S and its molecular weight is 348.35. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The unique chemical scaffold of this compound makes it a promising candidate for antitumor research. Researchers have synthesized derivatives of this pyrazolo[1,5-a]pyrimidine and evaluated their efficacy against cancer cell lines. Further studies are needed to understand the precise mechanisms and potential targets involved in inhibiting tumor growth .

Antiviral Properties

Given the urgent need for antiviral drugs, compounds like this one have been investigated for their potential to combat viral infections. Researchers explore its interactions with viral enzymes, receptors, and replication processes. The trifluoromethyl group may enhance antiviral activity by influencing binding affinity or inhibiting viral enzymes .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Researchers study the anti-inflammatory properties of this compound, aiming to identify pathways it modulates. Understanding its impact on cytokines, immune cells, and signaling pathways could lead to novel anti-inflammatory therapies .

Antibacterial Applications

The pyrazolo[1,5-a]pyrimidine scaffold has shown promise as an antibacterial agent. Investigations focus on its ability to disrupt bacterial cell walls, inhibit essential enzymes, or interfere with bacterial metabolism. Researchers explore its potential against both Gram-positive and Gram-negative bacteria .

Antidiabetic Potential

Metabolic disorders, including diabetes, remain a global health challenge. Researchers investigate whether this compound affects glucose metabolism, insulin sensitivity, or pancreatic function. Its unique structure may offer advantages over existing antidiabetic drugs .

Neuroprotective Properties

Neurodegenerative diseases demand innovative therapeutic approaches. Studies explore whether this compound can protect neurons, enhance synaptic plasticity, or modulate neuroinflammation. Its pyrazolo[1,5-a]pyrimidine core may interact with neural receptors or signaling pathways .

properties

IUPAC Name

5-methyl-2-(3-pyrrol-1-ylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4S/c1-10-8-13(16(17,18)19)23-14(20-10)9-11(21-23)15-12(4-7-24-15)22-5-2-3-6-22/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUITDRRMMWTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C3=C(C=CS3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.